molecular formula C24H18ClNO4 B11274418 2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide

2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide

Cat. No.: B11274418
M. Wt: 419.9 g/mol
InChI Key: HCLHWJVIVXMIDE-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and ethyl acetoacetate.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halides.

    Formation of the Benzamide Structure: The final step involves the coupling of the chromenyl intermediate with 2-chlorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethoxyphenyl)acetamide
  • 2-chloro-N-(4-ethoxyphenyl)-5-methylsulfanylbenzamide

Uniqueness

2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is unique due to its chromenyl group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

2-chloro-N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide

InChI

InChI=1S/C24H18ClNO4/c1-2-29-17-10-7-15(8-11-17)22-14-21(27)19-12-9-16(13-23(19)30-22)26-24(28)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3,(H,26,28)

InChI Key

HCLHWJVIVXMIDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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